Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate
Description
Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid and contains a propargyl group attached to the nitrogen atom
Properties
IUPAC Name |
methyl 4-[(prop-2-ynylamino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h1,4-7,13H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCXPSFZIIOKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with propargylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate involves its interaction with molecular targets through various pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage in biological systems, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Similar structure but lacks the amino group.
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but lacks the amino group.
4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar functional groups but different overall structure.
Uniqueness
Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate is unique due to the presence of both the propargyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Biological Activity
Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
this compound has the molecular formula and a molar mass of approximately 215.27 g/mol. The compound features a benzoate structure with a propargylamine substituent, which is critical for its biological activity.
Synthesis:
The synthesis typically involves the reaction of 4-formylbenzoic acid methyl ester with propargylamine under mild conditions, often using solvents like ethanol or methanol. This reaction can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In laboratory studies, it has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes, leading to cell death .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The proposed mechanism includes the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways .
This compound acts through multiple pathways:
- Photosensitization : The compound can generate ROS upon exposure to light, which contributes to its antimicrobial and anticancer effects.
- Cell Membrane Disruption : It interacts with lipid bilayers, compromising membrane integrity in microbial cells.
- Apoptosis Induction : In cancer cells, it activates pathways leading to apoptosis via ROS generation and mitochondrial dysfunction .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
